3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene
Overview
Description
Mechanism of Action
Target of Action
Dipyrazino[2,3-f:2’,3’-h]quinoxaline, also known as 1,4,5,8,9,12-hexaazatriphenylene (HAT), is an electron-deficient, rigid, planar, aromatic discotic system . It has an excellent π–π stacking ability and is one of the smallest two-dimensional N-containing polyheterocyclic aromatic systems . It has been used as the basic scaffold for larger 2D N-substituted polyheterocyclic aromatics .
Mode of Action
The compound’s interaction with its targets primarily involves π–π stacking . This interaction is a non-covalent force that plays a significant role in the self-assembly of π-conjugated molecules, contributing to the formation of complex structures and systems .
Biochemical Pathways
Its use in various applications suggests it may influence a range of molecular, macromolecular, and supramolecular systems .
Result of Action
The molecular and cellular effects of Dipyrazino[2,3-f:2’,3’-h]quinoxaline’s action are largely dependent on its application. For instance, in organic electronics, it can be used as a charge-transport material, electron-transport material, or active layer component . Its high electron affinity and π-conjugated structure suggest potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .
Action Environment
The action, efficacy, and stability of Dipyrazino[2,3-f:2’,3’-h]quinoxaline can be influenced by various environmental factors. For example, in the context of organic electronics, factors such as temperature, humidity, and light exposure can affect its performance . .
Biochemical Analysis
Biochemical Properties
Dipyrazino[2,3-f:2’,3’-h]quinoxaline can be used in studies such as organic electronics, as a charge-transport material, electron-transport material, or active layer component . Its high electron affinity and π-conjugated structure suggest potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .
Cellular Effects
Its high electron affinity and π-conjugated structure suggest that it may influence cell function by interacting with cellular components involved in electron transport and energy production .
Molecular Mechanism
Its electron-deficient, rigid, planar, aromatic discotic system with an excellent π–π stacking ability suggests that it may interact with biomolecules through π–π stacking interactions .
Temporal Effects in Laboratory Settings
It is known that this compound has a band gap of 3.9 eV and shows 0.5% weight loss (TGA, > 400 ºC) .
Preparation Methods
The synthesis of dipyrazino[2,3-f:2’,3’-h]quinoxaline typically involves the reaction of sulfur-containing compounds with nitriles. One common method is the reaction between sodium thiocyanate (NaSCN) and thionyl chloride (SOCl2) . Another method involves the use of zinc triflate (Zn(OTf)2) as a catalyst in the reaction between diamines and dicarbonyl compounds . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Dipyrazino[2,3-f:2’,3’-h]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often occur at the nitrogen atoms, where electrophiles can replace hydrogen atoms. Common reagents include halogens and alkylating agents.
Cyclization: This compound can undergo cyclization reactions to form larger polycyclic structures.
Scientific Research Applications
Dipyrazino[2,3-f:2’,3’-h]quinoxaline has a wide range of scientific research applications:
Energy Storage:
Comparison with Similar Compounds
Dipyrazino[2,3-f:2’,3’-h]quinoxaline is unique due to its small size and high electron affinity. Similar compounds include:
1,4,5,8,9,11-Hexaazatriphenylenehexacarbonitrile (HAT-CN6): This compound shares a similar structure but has additional nitrile groups.
Pyrazino[2,3-f][1,10]phenanthroline: Another nitrogen-containing polyheterocyclic aromatic system with similar π–π stacking ability.
Tetracyanoquinodimethane (TCNQ): Known for its electron-accepting properties, TCNQ is used in similar applications but has a different molecular structure.
Dipyrazino[2,3-f:2’,3’-h]quinoxaline stands out due to its versatility and wide range of applications in various scientific fields.
Properties
IUPAC Name |
3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N6/c1-2-14-8-7(13-1)9-11(17-4-3-15-9)12-10(8)16-5-6-18-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJFIVIVOOQUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C3=NC=CN=C3C4=NC=CN=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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